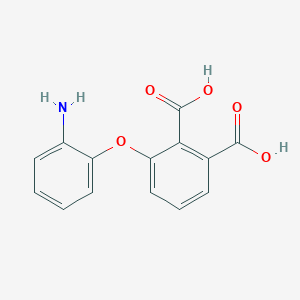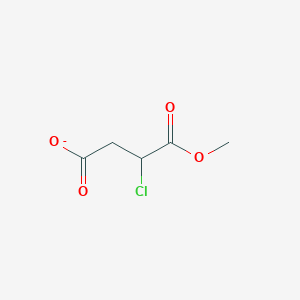
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms and a methyl group attached to the alaninamide backbone. It is a derivative of alanine, an amino acid, and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide typically involves the reaction of 2-ethylphenylamine and 3-ethylphenylamine with 2-methylalanine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide may involve more efficient and scalable methods. One such method includes the use of automated peptide synthesizers that can handle large-scale reactions with high precision. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(2-Methylphenyl)-N-(3-methylphenyl)-2-methylalaninamide
- N~2~-(2-Propylphenyl)-N-(3-propylphenyl)-2-methylalaninamide
- N~2~-(2-Butylphenyl)-N-(3-butylphenyl)-2-methylalaninamide
Uniqueness
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is unique due to the specific arrangement of ethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of both 2-ethylphenyl and 3-ethylphenyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
Propiedades
| 90304-64-6 | |
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-(2-ethylanilino)-N-(3-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-15-10-9-12-17(14-15)21-19(23)20(3,4)22-18-13-8-7-11-16(18)6-2/h7-14,22H,5-6H2,1-4H3,(H,21,23) |
Clave InChI |
MKIFEJRBYAZGTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)

![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
